Prostavasin

説明

A potent vasodilator agent that increases peripheral blood flow.

科学的研究の応用

Application in Thrombosis Therapy : Prostavasin has been studied for its stability as an inclusion complex in aqueous systems, particularly its use in thrombosis therapy. It demonstrates weak interaction forces with alpha-cyclodextrin, and complete dissociation occurs upon dilution (Wiese et al., 1991).

Treatment of Chronic Lower Limb Ischemia : The intra-arterial administration of Prostavasin to patients with chronic lower limb ischemia has shown varied results, with some patients experiencing significant improvements. This method of treatment is deemed safe and can be applied on an outpatient basis in selected cases (Ciostek et al., 1994).

Protection Against Myocardial Ischemia-Reperfusion Injury : A study on rats indicated that Prostavasin could protect myocardium from ischemia-reperfusion injury, potentially by reducing lipid peroxides and inducing apoptosis (Guo, 2010).

Effects in Systemic Scleroderma Patients : Prostavasin has been observed to significantly improve peripheral circulation in scleroderma patients, indicating its potential in treating circulation-related complications in such conditions (Salera et al., 2005).

Influence on Extravascular Lung Water in Heart Failure Patients : A study revealed that Prostavasin does not cause significant changes in extravascular lung water in patients with severe heart failure, suggesting its safety in such conditions (Lenz et al., 1997).

Role in Crural Bypass Surgery : Prostavasin was found to enhance the flow volume in patients undergoing crural bypass surgery, indicating its utility in improving surgical outcomes (Thul et al., 2007).

Treatment of Cardiovascular Diseases : Prostaglandin E1, the key component of Prostavasin, has been widely used for treating cardiovascular diseases, showing promise in patients with advanced peripheral vascular disease (Diehm, 1995).

特性

IUPAC Name |

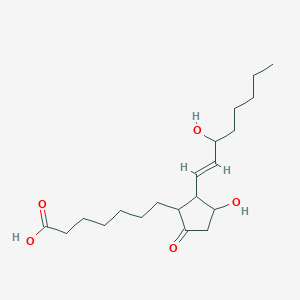

7-[3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

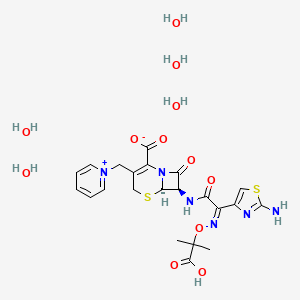

Molecular Formula |

C20H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-1-octenyl)-5-oxo- | |

CAS RN |

745-65-3 | |

| Record name | alprostadil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

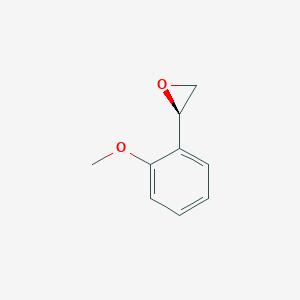

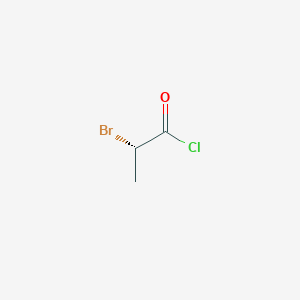

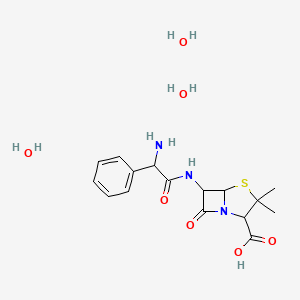

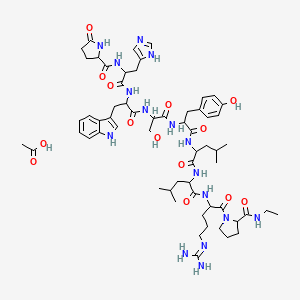

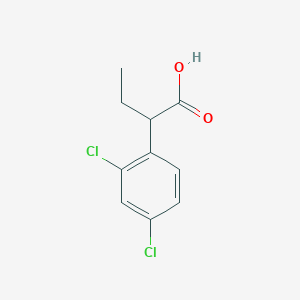

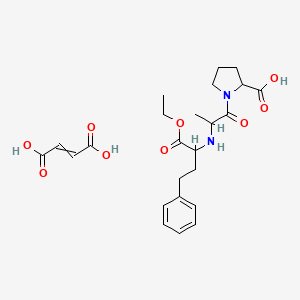

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chlorophenyl)methyl]-2-(1-methyl-4-azepanyl)-4H-phthalazin-2-ium-1-one hydrochloride](/img/structure/B7887710.png)